molecular formula C11H8BrF B8184733 6-(Bromomethyl)-1-fluoronaphthalene

6-(Bromomethyl)-1-fluoronaphthalene

Cat. No.: B8184733
M. Wt: 239.08 g/mol
InChI Key: FOAFRDFZNZMNGN-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-fluoronaphthalene typically involves the bromination of 1-fluoronaphthalene followed by a methylation reaction. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-fluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted naphthalene derivatives.

Scientific Research Applications

6-(Bromomethyl)-1-fluoronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-fluoronaphthalene in chemical reactions involves the activation of the bromomethyl group, which can undergo nucleophilic substitution or radical reactions. The fluorine atom at the 1st position can influence the reactivity and stability of the compound by altering the electronic distribution in the naphthalene ring.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)-1-chloronaphthalene
  • 6-(Bromomethyl)-1-bromonaphthalene
  • 6-(Bromomethyl)-1-iodonaphthalene

Uniqueness

6-(Bromomethyl)-1-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions in various chemical and biological systems.

Properties

IUPAC Name

6-(bromomethyl)-1-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFRDFZNZMNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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